2-Benzyl-2,9-diazaspiro[5.5]undecane
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Overview
Description
2-Benzyl-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a benzyl group attached to one of the nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a competitive antagonist at the GABAAR . This means it binds to the same site on the receptor as the natural ligand, GABA, but without activating the receptor. By doing so, it prevents GABA from binding and thus inhibits the receptor’s function.
Pharmacokinetics
The pharmacokinetic properties of 2-Benzyl-2,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may affect its bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
2-Benzyl-2,9-diazaspiro[5.5]undecane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with γ-aminobutyric acid type A receptors (GABAAR), acting as a competitive antagonist This interaction is crucial as it can influence the inhibitory neurotransmission in the central nervous system
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABAAR can alter the inhibitory signaling pathways in neurons, potentially affecting neuronal excitability and neurotransmission . Moreover, this compound may impact gene expression by binding to specific transcription factors or influencing epigenetic modifications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with GABAAR, where it acts as a competitive antagonist . This binding inhibits the receptor’s activity, leading to reduced inhibitory neurotransmission. Additionally, this compound may inhibit or activate other enzymes, further influencing biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells need further investigation. Long-term exposure to this compound in in vitro and in vivo studies may reveal additional insights into its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses could lead to toxicity or other adverse effects . Threshold effects, where a specific dosage level triggers a significant biological response, have been observed in some studies. It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further impact its biological activity. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable cyclic ketone or aldehyde under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the formation of the spirocyclic structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-2,9-diazaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Similar spirocyclic structure but lacks the benzyl group.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: Contains a chlorobenzyl group instead of a benzyl group.
2-Methylbenzyl 1,9-diazaspiro[5.5]undecane: Contains a methylbenzyl group instead of a benzyl group.
Uniqueness
2-Benzyl-2,9-diazaspiro[5.5]undecane is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
867006-13-1 |
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Molecular Formula |
C16H26Cl2N2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-benzyl-2,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-12-4-7-16(14-18)8-10-17-11-9-16;;/h1-3,5-6,17H,4,7-14H2;2*1H |
InChI Key |
IDJZJNREVYBLCJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCNCC2)CN(C1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2(CCNCC2)CN(C1)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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